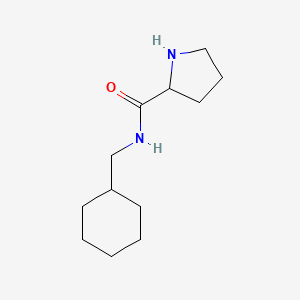

N-(cyclohexylmethyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXKTBOYKNPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxylic acid with cyclohexylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones

Reduction: Formation of amine derivatives

Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

N-(cyclohexylmethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrrolidine-2-carboxamide Derivatives with Heterocyclic Modifications

- Compound 16: (S)-N-(cyclohexylmethyl)-5-oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxamide () Structural Differences: Incorporates a 5-oxo group on the pyrrolidine ring and a thiophene substituent. The 5-oxo group introduces a hydrogen-bonding site, which may increase target affinity. Synthesis: Yield of 13.2% using PTSA catalysis in acetonitrile, indicating moderate efficiency .

4-Hydroxyproline Derivatives (21g–l) : e.g., 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]-N-(pyrimidin-4-yl)pyrrolidine-2-carboxamide (21g) ()

- Structural Differences : Features a 4-hydroxyproline core and a pyrimidin-4-yl group.

- Functional Impact : The hydroxyl group at position 4 enhances hydrogen-bonding capacity, correlating with superior anthelmintic activity (comparable to albendazole). The pyrimidine substituent may engage in π-π stacking with biological targets .

Pyridine-2-carboxamide Analogues

- 4-Chloro-N-(cyclohexylmethyl)pyridine-2-carboxamide () Structural Differences: Replaces the pyrrolidine ring with a pyridine ring and adds a chlorine atom at position 3. Molecular Weight: 252.744 g/mol (vs. ~250–260 g/mol for pyrrolidine analogues), suggesting minimal steric differences .

Substituted Benzyl and Aromatic Derivatives

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ()

- Structural Differences : Contains a benzoylphenyl group and a benzyl substituent on the pyrrolidine nitrogen.

- Functional Impact : Increased lipophilicity (MW = 384.48 g/mol) may enhance membrane permeability but reduce aqueous solubility. The bulky aromatic groups could hinder binding to sterically constrained targets .

Small Substituent Derivatives

- 2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide Hydrochloride ()

- Structural Differences : Features a methoxymethyl group and an N-methyl substituent.

- Functional Impact : The methoxymethyl group enhances solubility (via hydrogen bonding), while the hydrochloride salt improves bioavailability. Lower molecular weight (208.69 g/mol) suggests faster systemic clearance .

Pharmacological and Physicochemical Comparison

*Estimated based on structural analogues.

Biological Activity

N-(cyclohexylmethyl)pyrrolidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including receptors and enzymes. For instance, it may act as a negative allosteric modulator at dopamine receptors, influencing neurotransmitter binding and signaling pathways. This modulation can lead to significant pharmacological effects, particularly in neuropharmacology, where the compound may affect mood and cognitive functions by interacting with serotonin and histamine receptors .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research indicates that the stereochemistry of the pyrrolidine ring is crucial for its interaction with biological targets. For example, specific configurations have been shown to improve binding affinity and functional activity at PPARα/γ receptors, which are important in metabolic regulation .

Key SAR Findings:

- Substituents on the pyrrolidine ring : Modifications can significantly impact the compound's potency as a cholinesterase inhibitor, making it a candidate for Alzheimer's disease treatment.

- Ring flexibility : The structural flexibility allows for the synthesis of analogs that can target bacterial growth effectively, suggesting potential antibacterial properties .

Biological Activity Overview

This compound has been investigated for several biological activities:

-

Neuropharmacological Effects :

- Potential as a cholinesterase inhibitor.

- Interaction with neurotransmitter systems impacting mood regulation.

- Antimycobacterial Activity :

-

Antibacterial Properties :

- Synthesis of derivatives has demonstrated promising results in inhibiting bacterial growth, indicating potential as an antibacterial agent .

Case Studies and Research Findings

A selection of studies highlights the compound's biological activity:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(cyclohexylmethyl)pyrrolidine-2-carboxamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling cyclohexylmethylamine with a pyrrolidine-2-carboxylic acid derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt) or mixed anhydride approaches. Key factors include:

- Temperature control : Maintaining 0–5°C during activation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization improves purity (>95%) .

- Yield optimization : Catalytic bases (e.g., triethylamine) and stoichiometric excess (1.2–1.5 equiv) of cyclohexylmethylamine improve conversion rates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Characteristic signals for pyrrolidine protons (δ 1.8–2.5 ppm) and cyclohexylmethyl groups (δ 1.0–1.5 ppm) .

- 13C NMR : Amide carbonyl resonance at δ 165–175 ppm confirms carboxamide formation .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 253.2 g/mol) .

- Infrared (IR) Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating this compound?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2) at concentrations ranging 1–100 µM to assess IC50 values .

- Enzyme inhibition : Screen against proteases or kinases (e.g., trypsin-like serine proteases) using fluorogenic substrates .

- Solubility and stability : Assess pharmacokinetic properties via HPLC-based assays in simulated physiological buffers (pH 7.4) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Chiral auxiliaries : Use (S)-proline-derived catalysts for asymmetric induction during amide bond formation, achieving >90% enantiomeric excess (ee) .

- Dynamic kinetic resolution : Employ palladium complexes (e.g., Pd(OAc)₂ with BINAP ligands) to control stereochemistry at the pyrrolidine ring .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity .

Q. What strategies resolve contradictions in reported biological activities of N-substituted pyrrolidine-2-carboxamides across studies?

- Data normalization : Control for variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hr assays) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis vs. necrosis in HepG2 cells) .

- Meta-analysis : Compare IC50 values across studies using standardized units (µM vs. µg/mL) and adjust for batch-to-batch compound variability .

Q. How do steric and electronic effects of the cyclohexylmethyl group influence the compound’s binding affinity to biological targets?

- Structure-activity relationship (SAR) :

- Steric effects : Bulky cyclohexyl groups reduce binding to shallow enzyme pockets (e.g., carbonic anhydrase) but enhance selectivity for hydrophobic sites .

- Electronic effects : Electron-donating substituents on the cyclohexyl ring increase hydrogen-bonding capacity with catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.